
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-: is an organic compound characterized by a benzene ring substituted with a 1,5-dimethyl-1,4-hexadienyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,5-dimethyl-1,4-hexadiene, and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the electrophilic aromatic substitution.
Procedure: The 1,5-dimethyl-1,4-hexadiene is first activated by the Lewis acid, forming a carbocation intermediate. This intermediate then reacts with benzene to form the substituted benzene ring. Finally, methanol is introduced to form the methoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Catalysts: Use of more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 with Pd/C, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Pharmacology: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the production of advanced materials such as polymers and resins.
Fragrance Industry: Employed in the synthesis of aromatic compounds used in perfumes and flavorings.
Mécanisme D'action
The mechanism by which Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy- exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methyl-
- Cyclohexene, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-
Uniqueness
- Structural Features : The presence of both a methoxy group and a 1,5-dimethyl-1,4-hexadienyl group on the benzene ring makes it unique compared to similar compounds.
- Reactivity : The methoxy group significantly influences the reactivity and chemical behavior of the compound, making it distinct in its reactions and applications.
This detailed overview provides a comprehensive understanding of Benzene, 1-(1,5-dimethyl-1,4-hexadienyl)-4-methoxy-, covering its synthesis, reactions, applications, and unique features
Propriétés
Numéro CAS |
111918-83-3 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-methoxy-4-(6-methylhepta-2,5-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20O/c1-12(2)6-5-7-13(3)14-8-10-15(16-4)11-9-14/h6-11H,5H2,1-4H3 |
Clé InChI |
YJCRWPSRQDGSKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC=C(C)C1=CC=C(C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


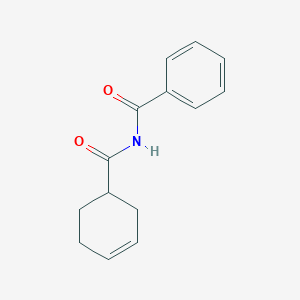
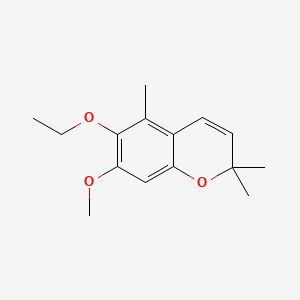
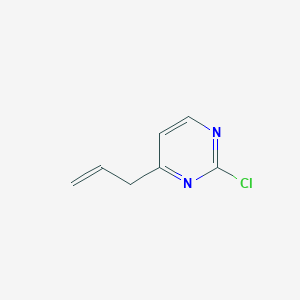
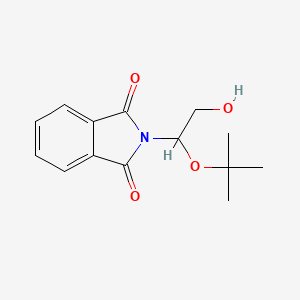
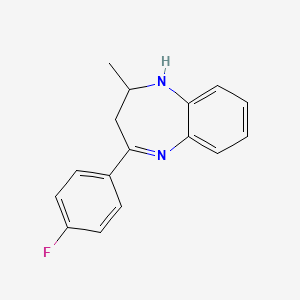
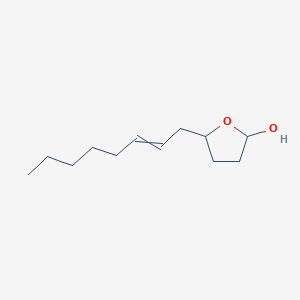
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
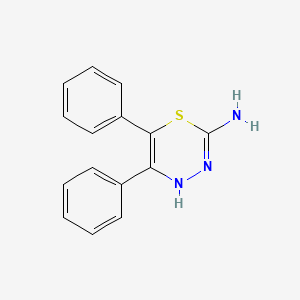
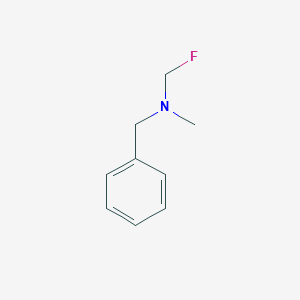
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
